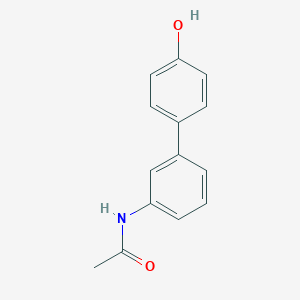

N-benzyl-2-methoxyethanamine

説明

Molecular Structure Analysis

The molecular structure of “N-benzyl-2-methoxyethanamine” can be analyzed using various techniques. The ChemSpider database provides information about the molecular formula, average mass, and mono-isotopic mass of the compound .Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-2-methoxyethanamine” have been explored in several studies. For example, one research paper discussed the behavioral and neurochemical effects of ten different N-Benzyl-2-phenylethylamine (NBPEA) derivatives in adult zebrafish .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-2-methoxyethanamine” can be found in various databases. For instance, the ChemSpider database provides information about the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties of the compound .科学的研究の応用

Analytical Characterization and Detection Methods

N-benzyl-2-methoxyethanamine and its derivatives have been a focus in the development of analytical methods for detection in biological matrices. High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been employed to identify and quantify N-benzyl-2-methoxyethanamine derivatives in serum and urine, aiding in cases of intoxication and providing insights into the pharmacokinetics of these compounds. These analytical advancements support both clinical and forensic toxicology by enabling accurate identification and measurement of N-benzyl-2-methoxyethanamine derivatives in emergency situations (Poklis et al., 2014).

Metabolism and Toxicokinetic Studies

Research into the metabolism of N-benzyl-2-methoxyethanamine derivatives has revealed extensive biotransformation in humans and animal models, involving processes such as O-demethylation, hydroxylation, and glucuronidation. These studies are crucial for understanding the toxicokinetics of these compounds, predicting drug interactions, and guiding the development of therapeutic applications. Investigations using human liver microsomes and in vivo models have identified major Phase I and II metabolites, facilitating the development of detection methods in biological specimens and providing essential data for risk assessment in cases of exposure (Temporal et al., 2017).

Pharmacological Research

N-benzyl-2-methoxyethanamine derivatives have been studied for their potent agonist activity at serotonin 5-HT2 receptor family, which is relevant for the development of new psychotherapeutic drugs. Research into the structure-activity relationships of these compounds contributes to our understanding of their pharmacological effects and potential therapeutic uses. This research not only advances our knowledge of the molecular mechanisms underlying their effects but also aids in the design of safer and more effective therapeutic agents (Nichols et al., 2014).

Safety and Hazards

将来の方向性

The future directions for the research on “N-benzyl-2-methoxyethanamine” could involve further exploration of its potential applications. For instance, one study suggested that M2C4N doping can be used to develop a high Δε of LC mixture, and BNA doping is appropriate to fabricate a fast response and blue-light filtering LC device .

作用機序

Target of Action

Similar compounds have been shown to interact with the 5-ht2a and 5-ht2c receptors , which play a crucial role in the serotonin system of the brain.

Mode of Action

It’s worth noting that similar compounds have been shown to have a significant increase in binding affinity as well as functional activity of the receptor .

Biochemical Pathways

Similar compounds have been associated with the serotonin release stimulating activity .

Result of Action

Similar compounds have been associated with a variety of psychiatric and neurologic disorders treatments activities .

Action Environment

It’s worth noting that the rate of reaction of similar compounds can be influenced by the difference in electronegativity .

特性

IUPAC Name |

N-benzyl-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-12-8-7-11-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKFRWOEIYJBLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368488 | |

| Record name | N-benzyl-2-methoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-methoxyethanamine | |

CAS RN |

51353-26-5 | |

| Record name | N-benzyl-2-methoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl(2-methoxyethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B112631.png)

![4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B112637.png)

![Benzo[b]thiophen-2-amine](/img/structure/B112646.png)